An In-Depth Technical Guide to 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS Number: 1236262-73-9)
An In-Depth Technical Guide to 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS Number: 1236262-73-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a chiral synthetic compound featuring a piperazin-2-one scaffold acylated with an aminopropanoyl group. While specific research on this molecule is not extensively available in the public domain, this document synthesizes information on its core chemical identity, proposes a plausible synthetic pathway, outlines robust analytical methodologies for its characterization, and discusses its potential pharmacological significance based on the established bioactivities of related piperazinone derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.
Chemical Identity and Physicochemical Properties
The compound of interest is identified by the Chemical Abstracts Service (CAS) number 1236262-73-9 . Its chemical structure consists of a piperazin-2-one ring N-acylated at the 4-position with a 2-aminopropanoyl moiety, and it is supplied as a hydrochloride salt.
| Identifier | Value | Source |
| CAS Number | 1236262-73-9 | [King-Pharm, 2026], [AA Blocks, n.d.] |
| IUPAC Name | 4-(2-aminopropanoyl)piperazin-2-one hydrochloride | N/A |
| Molecular Formula | C₇H₁₄ClN₃O₂ | [AA Blocks, n.d.] |
| Molecular Weight | 207.66 g/mol | [AA Blocks, n.d.] |
Proposed Synthesis Pathway
While a specific, validated synthesis for 4-(2-aminopropanoyl)piperazin-2-one hydrochloride is not published, a logical and efficient synthetic route can be proposed based on established methodologies for the N-acylation of piperazin-2-ones and standard peptide coupling techniques. The chirality of the 2-aminopropanoyl group necessitates a stereocontrolled approach.
Retrosynthetic Analysis
A plausible retrosynthetic disconnection of the target molecule suggests piperazin-2-one and a protected L-alanine (or D-alanine, depending on the desired stereoisomer) as the key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol outlines a two-step process involving the coupling of N-Boc-L-alanine with piperazin-2-one, followed by deprotection to yield the final hydrochloride salt.
Step 1: N-Acylation of Piperazin-2-one with N-Boc-L-alanine
This step involves the formation of an amide bond between the secondary amine of the piperazin-2-one ring and the carboxylic acid of N-protected alanine. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.
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Reactants:
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Piperazin-2-one
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N-Boc-L-alanine
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Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
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Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
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Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
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Procedure:
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Dissolve N-Boc-L-alanine and the coupling agent (e.g., HATU) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the non-nucleophilic base (DIPEA) to the mixture and stir for a few minutes to activate the carboxylic acid.
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Add a solution of piperazin-2-one in the same solvent to the reaction mixture.
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Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction and perform an aqueous workup to remove the coupling byproducts and excess reagents.
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Purify the resulting N-Boc protected intermediate by column chromatography on silica gel.
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Step 2: Deprotection of the Boc Group and Salt Formation
The final step involves the removal of the Boc protecting group to free the primary amine of the alaninyl moiety and subsequent formation of the hydrochloride salt.
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Reactants:
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N-Boc-4-(2-aminopropanoyl)piperazin-2-one (from Step 1)
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Anhydrous solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether)
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-
Procedure:
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Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
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Add the anhydrous HCl solution dropwise to the stirred solution at 0 °C.
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Stir the reaction mixture at room temperature for a few hours. The deprotection is typically rapid.
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The hydrochloride salt of the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any residual impurities and then dried under vacuum to yield the final product, 4-(2-aminopropanoyl)piperazin-2-one hydrochloride.
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Caption: Proposed two-step synthesis workflow.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should provide characteristic signals for the protons of the piperazin-2-one ring, the alaninyl side chain (including the chiral center proton), and the methyl group. The integration of these signals should correspond to the number of protons in the structure.
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¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons (amide and lactam).
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2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS), such as ESI-TOF, should be used to confirm the exact mass of the molecular ion, which will validate the elemental composition. The observed mass should correspond to the protonated free base ([M+H]⁺).
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an additive like trifluoroacetic acid or formic acid) can be developed to assess the purity of the compound. Detection can be achieved using a UV detector (at a wavelength where the amide bonds absorb) or an evaporative light scattering detector (ELSD).
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Chiral HPLC:
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To confirm the enantiomeric purity of the final product, a chiral HPLC method will be necessary. This involves using a chiral stationary phase that can separate the L- and D-enantiomers.
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| Analytical Technique | Purpose | Expected Key Observations |
| ¹H NMR | Structural elucidation and confirmation | Characteristic signals for piperazinone and alaninyl protons. |
| ¹³C NMR | Confirmation of carbon skeleton | Signals for two distinct carbonyl carbons. |
| HRMS | Confirmation of molecular formula | Accurate mass measurement of the molecular ion. |
| RP-HPLC | Purity assessment | A single major peak indicating high purity. |
| Chiral HPLC | Determination of enantiomeric excess | A single peak for the desired enantiomer. |
Potential Pharmacological Relevance and Applications
The piperazin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Its rigid, yet three-dimensional, structure allows for the precise positioning of substituents to interact with biological targets.
The Piperazin-2-one Core
The piperazin-2-one moiety can be viewed as a constrained dipeptide mimic, which can enforce a specific conformation upon the molecule. This conformational rigidity can lead to higher binding affinity and selectivity for target proteins.
The Aminopropanoyl Moiety
The introduction of the 2-aminopropanoyl (alaninyl) group adds several key features:
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Chirality: The stereochemistry at the alpha-carbon of the alanine residue can be critical for specific interactions with chiral biological targets like enzymes and receptors.
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Hydrogen Bonding: The primary amine and the amide linkages provide additional hydrogen bond donor and acceptor sites, which can enhance binding to target proteins.
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Vector for Further Derivatization: The primary amine serves as a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas
Given the diverse biological activities of piperazinone-containing molecules, 4-(2-aminopropanoyl)piperazin-2-one hydrochloride could be a valuable starting point for drug discovery programs in areas such as:
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine or piperazinone rings.[2]
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Neuroscience: Piperazine derivatives have been extensively explored for their activity on central nervous system (CNS) targets.[3]
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Infectious Diseases: The piperazine scaffold is found in various antibacterial and antiviral compounds.
The concept of bioisosteric replacement is also relevant. The piperazin-2-one core can be considered a bioisostere of other cyclic diamine structures, and modifications to this core can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4][5]
Caption: Conceptual framework of pharmacological potential.
Conclusion
4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS: 1236262-73-9) represents an intriguing, yet underexplored, chemical entity. While specific experimental data is scarce, its structural features, combining a privileged piperazin-2-one scaffold with a chiral amino acid moiety, suggest significant potential for applications in drug discovery and medicinal chemistry. This guide provides a solid theoretical framework for its synthesis, characterization, and potential biological evaluation, serving as a valuable resource for researchers embarking on the study of this and related compounds. Further experimental work is necessary to validate the proposed methodologies and to fully elucidate the pharmacological profile of this promising molecule.
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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AA Blocks. (n.d.). 4-(2-Aminopropanoyl)piperazin-2-one hydrochloride. Retrieved from [Link]
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Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Retrieved from [Link]
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Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Retrieved from [Link]
- Yousaf, H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4788.
- Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2531.
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